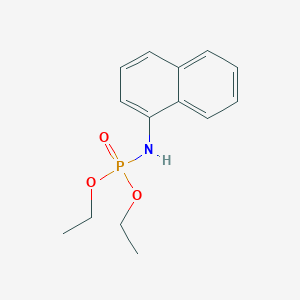

diethyl naphthalen-1-ylphosphoramidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl naphthalen-1-ylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group attached to a naphthalene ring. This compound is known for its unique chemical structure, which includes a stable phosphoryl bond (P=O) and a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. The presence of these bonds makes it a significant compound in various chemical and biological processes .

Méthodes De Préparation

The synthesis of diethyl naphthalen-1-ylphosphoramidate can be achieved through several methods. One common synthetic route involves the reaction of diethyl phosphite with naphthalen-1-amine under specific conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Diethyl naphthalen-1-ylphosphoramidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoramidate oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidate oxides, while substitution reactions can produce a variety of substituted phosphoramidates .

Applications De Recherche Scientifique

Diethyl naphthalen-1-ylphosphoramidate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

Mécanisme D'action

The mechanism of action of diethyl naphthalen-1-ylphosphoramidate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator of these enzymes, depending on its structure and the nature of the interaction. The phosphoryl group plays a crucial role in these interactions, often forming stable complexes with the active sites of enzymes .

Comparaison Avec Des Composés Similaires

Diethyl naphthalen-1-ylphosphoramidate can be compared with other phosphoramidates, such as diethyl phosphoramidate and diethyl phenylphosphoramidate. While all these compounds share the common phosphoramidate group, their unique substituents (naphthalene, phenyl, etc.) impart different chemical and biological properties. This compound is unique due to the presence of the naphthalene ring, which enhances its stability and reactivity compared to other similar compounds .

Similar compounds include:

- Diethyl phosphoramidate

- Diethyl phenylphosphoramidate

- Diethyl benzylphosphoramidate

Activité Biologique

Diethyl naphthalen-1-ylphosphoramidate (DENP) is a phosphoramidate compound that has garnered attention in various fields of biological research due to its potential applications in biochemical assays, sensor technology, and therapeutic interventions. This article delves into the biological activity of DENP, summarizing key findings from diverse studies.

Chemical Structure and Properties

This compound is characterized by its phosphoramidate functional group, which contributes to its reactivity and biological interactions. The chemical structure can be represented as follows:

This structure indicates the presence of a naphthalene ring, which is known for its hydrophobic properties, potentially influencing the compound's interaction with biological membranes.

The biological activity of DENP is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research has shown that phosphoramidates can act as inhibitors or modulators of enzyme activity, particularly in the context of neurotransmitter systems and metabolic pathways.

Enzyme Inhibition

Studies have demonstrated that DENP exhibits inhibitory effects on specific enzymes involved in neurotransmission. For instance, it has been observed to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling.

1. In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of DENP. These studies typically involve:

- Cell Lines : Human neuronal cell lines (e.g., SH-SY5Y) are commonly used to assess the neurotoxic effects.

- Assay Methods : MTT assays are utilized to determine cell viability post-treatment with varying concentrations of DENP.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The results indicate that higher concentrations of DENP lead to significant reductions in cell viability, suggesting potential neurotoxic effects at elevated doses.

2. Animal Studies

Animal models have also been employed to study the pharmacokinetics and toxicological profiles of DENP. For example:

- Rodent Models : Administration of DENP in rodents has shown alterations in behavior consistent with cholinergic dysregulation.

- Behavioral Tests : Morris water maze tests indicate impaired learning and memory functions at higher doses.

Sensor Applications

DENP has been explored for its potential use in chemical sensors, particularly for detecting nerve agents due to its selectivity towards phosphonates. The compound’s ability to form stable complexes with certain analytes enhances the sensitivity and specificity of detection methods.

Propriétés

IUPAC Name |

N-diethoxyphosphorylnaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)15-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQFSYRISNJJIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC1=CC=CC2=CC=CC=C21)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.